molecular formula C18H23N5O2 B7175255 N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide

N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide

Cat. No.: B7175255
M. Wt: 341.4 g/mol
InChI Key: YCTHBMAEFBAQIU-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide: is a complex organic compound with a unique structure that combines a piperidine ring, a pyrazole ring, and a phenyl group

Properties

IUPAC Name

N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-13-10-20-23(11-13)16-7-4-8-22(12-16)18(25)21-15-6-3-5-14(9-15)17(24)19-2/h3,5-6,9-11,16H,4,7-8,12H2,1-2H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTHBMAEFBAQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2CCCN(C2)C(=O)NC3=CC=CC(=C3)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine structure. The process may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrazole Ring: This step often involves the use of coupling reactions, such as Suzuki or Stille coupling, to attach the pyrazole ring to the piperidine core.

    Introduction of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(methylcarbamoyl)phenyl]-3-(4-methylpyrazol-1-yl)piperidine-1-carboxamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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